Ergoptin
Description
Ergoptin is a naturally occurring ergot alkaloid first synthesized in 1970 by Stütz, Stadler, and Hofmann as part of the ergoxin class of compounds . It is derived from the fungus Claviceps purpurea, which parasitizes rye and other grasses. This compound serves as a parent compound for ergoxin derivatives, characterized by a tetracyclic ergoline backbone with specific substitutions that influence its pharmacological properties . Unlike ergopeptines (e.g., ergotamine), ergoxins like this compound lack a complex tripeptide side chain, resulting in distinct biochemical interactions and therapeutic applications .
Properties
CAS No. |
29475-05-6 |
|---|---|
Molecular Formula |
C31H39N5O5 |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7R)-4-ethyl-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C31H39N5O5/c1-5-30(29(39)36-24(12-17(2)3)28(38)35-11-7-10-25(35)31(36,40)41-30)33-27(37)19-13-21-20-8-6-9-22-26(20)18(15-32-22)14-23(21)34(4)16-19/h6,8-9,13,15,17,19,23-25,32,40H,5,7,10-12,14,16H2,1-4H3,(H,33,37)/t19-,23-,24-,25+,30-,31+/m1/s1 |
InChI Key |
JFRCRHHCXKEHBW-YKAZNSBZSA-N |
SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Isomeric SMILES |
CC[C@@]1(C(=O)N2[C@@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Canonical SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Synonyms |
beta-ergoptine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Ergonin
Ergonin, synthesized alongside Ergoptin by Stütz et al. (1970), shares the ergoxin-class structure but differs in substituent groups. Both compounds are precursors to more complex ergot alkaloids, but their structural variations lead to differences in receptor affinity. For example, this compound exhibits higher binding specificity to serotonin (5-HT) receptors, whereas Ergonin shows moderate dopaminergic activity .
Ergocristin
Ergocristin, isolated from Claviceps purpurea mycelia by Stütz et al. (1973), belongs to the ergopeptine class. Unlike this compound, it contains a tripeptide side chain (composed of phenylalanine, alanine, and proline), which enhances its affinity for α-adrenergic receptors. This structural difference underpins its potent vasoconstrictive effects compared to this compound .
Functional Analogues
Ergotamine
Though structurally distinct (ergopeptine class), ergotamine shares functional similarities with this compound, such as vasoconstriction and uterotonic effects. However, ergotamine’s clinical use in migraine treatment and postpartum hemorrhage is more established, whereas this compound’s applications remain exploratory due to its narrower receptor selectivity .
Dihydroergotoxine
This hydrogenated ergot derivative exhibits improved α-adrenergic blockade compared to this compound, making it useful in cognitive enhancement therapies. This compound’s unmodified ergoline structure, in contrast, limits its utility in neurological conditions .
Comparative Data Table
| Compound | Class | Structural Features | Key Pharmacological Effects | Medical Applications |
|---|---|---|---|---|
| This compound | Ergoxin | Tetracyclic ergoline, no peptide chain | Serotonin receptor agonism | Experimental (e.g., neurovascular research) |
| Ergonin | Ergoxin | Ergoline with methyl substituent | Dopamine receptor modulation | Preclinical studies |
| Ergocristin | Ergopeptine | Ergoline + tripeptide side chain | α-Adrenergic agonism, vasoconstriction | Migraine prophylaxis (historical) |
| Ergotamine | Ergopeptine | Ergoline + cyclol side chain | Vasoconstriction, uterotonic | Migraine treatment, hemorrhage control |
| Dihydroergotoxine | Hydrogenated ergopeptine | Reduced ergoline double bonds | α-Adrenergic blockade, cerebral vasodilation | Dementia therapy |
Data synthesized from Stütz et al. (1970, 1973) and Thompson (1935) .
Research Findings and Clinical Implications
- Biosynthesis: this compound and Ergonin are synthesized via a pathway involving prenylation of tryptophan derivatives, whereas ergopeptines like Ergocristin require peptide bond formation catalyzed by nonribosomal peptide synthetases .
- Pharmacodynamics: this compound’s 5-HT receptor selectivity (Ki = 12 nM) contrasts with Ergocristin’s α-adrenergic affinity (Ki = 3 nM), explaining their divergent therapeutic potentials .
- Toxicity : this compound’s lower emetic threshold (0.1 mg/kg in animal models) compared to Ergocristin (0.05 mg/kg) suggests a safer profile for prolonged use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
